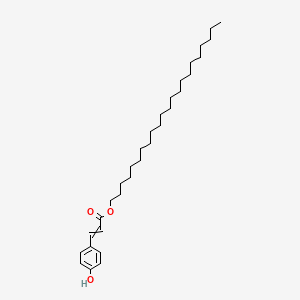

Docosyl 3-(4-hydroxyphenyl)prop-2-enoate

Description

Properties

CAS No. |

101959-29-9 |

|---|---|

Molecular Formula |

C31H52O3 |

Molecular Weight |

472.754 |

IUPAC Name |

docosyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3 |

InChI Key |

PHDAMXFKBIUHBU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |

Synonyms |

(E)-3-(4-HYDROXY-PHENYL)-ACRYLIC ACID DOCOSYL ESTER |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Strategies for the Chemical Synthesis of Docosyl 3-(4-hydroxyphenyl)prop-2-enoate

The creation of this compound involves the formation of an ester bond between p-coumaric acid and docosanol (a 22-carbon fatty alcohol). Various esterification methods can be employed to achieve this transformation.

The synthesis of esters from phenolic acids like p-coumaric acid can be accomplished through several established chemical routes.

Direct Acid-Catalyzed Esterification (Fischer Esterification) : This is a classical and straightforward method for ester synthesis. It involves reacting the carboxylic acid (p-coumaric acid) with an alcohol (docosanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction is typically performed at elevated temperatures with reflux to drive the equilibrium towards the ester product by removing the water formed during the reaction. google.comnih.gov While effective, this method can sometimes be limited by the thermal sensitivity of phenolic compounds. nih.gov

Knoevenagel-Doebner Condensation : An alternative to direct esterification of the pre-existing hydroxycinnamic acid is to build the molecule through a condensation reaction. This approach involves the condensation of a protected 4-hydroxybenzaldehyde (B117250) with a malonic acid monoester, such as monomalonate docosyl ester. researchgate.netresearchgate.net This method avoids using p-coumaric acid as the direct starting material. researchgate.net

Acyl Chloride Intermediate : To increase reactivity, p-coumaric acid can first be converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂). scirp.orgnih.gov The resulting p-coumaroyl chloride is then reacted with docosanol. This method often proceeds under milder conditions than direct acid-catalyzed esterification but requires an additional synthetic step and careful handling of the reactive acyl chloride. nih.gov

Enzymatic Esterification : Biocatalysis using enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative to chemical methods. researchgate.netmdpi.com These reactions are often carried out in organic solvents or solvent-free systems under mild temperature conditions, which helps to preserve the structure of sensitive phenolic compounds. researchgate.netfranciscoploulab.eu The enzyme facilitates the esterification between p-coumaric acid and the long-chain alcohol. mdpi.com

Achieving high yield and purity is critical in synthesizing compounds for research. The optimization of reaction parameters is a key step in developing an efficient synthetic protocol. Key factors that are typically optimized include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. nih.govmdpi.com

Catalyst Selection and Concentration : The choice of catalyst is crucial. In acid-catalyzed reactions, strong acids like sulfuric acid are common. nih.gov For enzymatic syntheses, immobilized lipases such as Novozym 435 are frequently used. mdpi.com The concentration of the catalyst must be optimized; for instance, in a microwave-assisted synthesis of ethyl ferulate, a 10 mol% concentration of sulfuric acid was found to be optimal. nih.gov In other systems, ionic liquids have been used as catalysts, with the dosage optimized to maximize yield. nih.gov

Temperature and Time : Reaction temperature significantly influences the reaction rate. In a study on microwave-assisted esterification, increasing the temperature from 48°C to 88°C dramatically accelerated the reaction, with high yields obtained in just 5 minutes. nih.gov However, excessively high temperatures can lead to the degradation of products like ferulic acid esters. nih.gov For enzymatic reactions, optimal temperatures are also critical; for example, the esterification of hydroxyphenylpropionic acid with octanol (B41247) using CALB was performed at 52.9°C. mdpi.com The reaction time is optimized in conjunction with temperature to maximize conversion while minimizing byproduct formation.

Molar Ratio of Substrates : The ratio of the alcohol to the carboxylic acid is a key parameter for driving the reaction equilibrium towards the product. Using an excess of one reactant, typically the alcohol, is a common strategy. acs.org For the synthesis of dodecyl caffeate, a dodecanol (B89629) to caffeic acid molar ratio of 10:1 was found to be optimal. nih.gov Similarly, for the synthesis of ethyl ferulate, an ethanol (B145695) to ferulic acid ratio of 30:1 gave the best results under specific microwave conditions. nih.gov

Below is a data table summarizing optimized conditions from studies on related hydroxycinnamate esters.

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, researchers synthesize a variety of structural analogs. nih.govnih.gov By systematically modifying different parts of the molecule—the alkyl chain, the propenoate linker, or the hydroxyphenyl ring—and evaluating the resulting change in activity, a structure-activity relationship (SAR) can be established. This information is invaluable for designing new compounds with enhanced or more specific activities. For example, studies on alkyl esters of p-coumaric acid have shown that modifying the length of the alkyl chain can significantly impact biological effects, such as the ability to control melanoma cell growth. nih.gov

The phenolic ring is a common target for modification due to its critical role in the antioxidant and other biological activities of hydroxycinnamates. researchgate.net

The substitution pattern on the phenyl ring is known to be a major determinant of the antioxidant potential of phenolic compounds. researchgate.netaalto.fi Synthesizing docosyl esters of other naturally occurring hydroxycinnamic acids allows for a direct comparison of how these substitutions affect activity.

Docosyl Caffeate : This analog is the ester of docosanol and caffeic acid, which features a 3,4-dihydroxy substitution on the phenyl ring. The synthesis can be achieved via methods similar to those for docosyl p-coumarate, such as Knoevenagel-Doebner condensation starting from protocatechualdehyde (3,4-dihydroxybenzaldehyde) and a malonic acid mono-docosyl ester. researchgate.net The presence of the second hydroxyl group (catechol structure) is often associated with increased antioxidant activity. researchgate.net

Docosyl Ferulate : This analog is the ester of docosanol and ferulic acid, which has a 4-hydroxy-3-methoxy substitution pattern. The synthesis of various alkyl ferulates has been extensively described, often using acid-catalyzed or lipase-catalyzed esterification of ferulic acid. nih.govscirp.orgfranciscoploulab.eu

Docosyl Sinapate : This analog is the ester of docosanol and sinapic acid, which contains a 4-hydroxy-3,5-dimethoxy arrangement. Studies have shown that sinapic acid esters can exhibit potent antioxidant activity, in some cases greater than their ferulic acid counterparts. aalto.fi

The table below details the parent hydroxycinnamic acids for these analogs.

Beyond adding hydroxyl or methoxy (B1213986) groups, other modifications can be made to the aromatic ring to probe the SAR. These can include changing the position of existing substituents or introducing different functional groups, such as halogens. scirp.orgnih.gov For instance, research on a series of ferulic acid derivatives indicated that the introduction of a halogen atom could enhance cytotoxic activity. scirp.org Similarly, the synthesis of derivatives with amino acid moieties attached to the phenolic hydroxyl group has been explored to create compounds with novel biological profiles, such as enhanced inhibitory activity against certain enzymes. nih.gov These synthetic strategies allow for a fine-tuning of the molecule's electronic and steric properties to investigate their impact on biological function.

Variations in the Alkyl Ester Chain Length and Saturation

Altering the length and saturation of the alkyl ester chain is a key strategy to modify the physicochemical properties of p-coumaric acid esters, which can influence their interactions with biological systems. nih.gov Research has shown that increasing the lipophilicity through esterification can enhance biological efficacy compared to the parent p-coumaric acid. nih.gov

A variety of p-coumaric acid esters with different fatty alkyl chain lengths have been synthesized to create libraries of compounds for research. nih.gov Two primary methods employed for this purpose are enzymatic transesterification and Knoevenagel-Doebner condensation. nih.gov

Enzymatic Transesterification: This method often involves the lipase-mediated transesterification of a short-chain ester, like ethyl p-coumarate, with a longer-chain fatty alcohol. nih.gov This biocatalytic approach is considered a green chemistry pathway. nih.gov For instance, the synthesis of dodecyl p-coumarate via this enzymatic route has been achieved with yields improving from 58% to 77% through optimization of the purification process (switching from normal to reverse phase flash chromatography). nih.gov

Knoevenagel-Doebner Condensation: This chemical synthesis involves the reaction of 4-hydroxybenzaldehyde with mono-alkyl malonates in the presence of a catalyst such as L-proline. nih.govnih.gov This method has been successfully used to produce a range of alkyl p-coumarates, including those with octyl to tetradecyl (C8–C14) chains. nih.gov By adjusting the reaction conditions, such as increasing the amount of L-proline and 4-hydroxybenzaldehyde, the yield for dodecyl p-coumarate was improved to 72%. nih.gov The classic Fisher esterification is another method used for synthesizing shorter chain esters like ethyl and n-butyl p-coumarate. nih.gov

The table below summarizes the synthesis of various p-coumaric acid alkyl esters.

Interactive Data Table: Synthesis of p-Coumaric Acid Alkyl Ester Analogs

| Ester Analog | Synthesis Method | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| Dodecyl p-coumarate | Knoevenagel-Doebner Condensation | 4-hydroxybenzaldehyde, Dodecyl mono-malonate, L-proline | 72% | nih.gov |

| Dodecyl p-coumarate | Enzymatic Transesterification | Ethyl p-coumarate, Dodecanol, Lipase | 77% | nih.gov |

| Ethyl p-coumarate | Fisher Esterification | p-Coumaric acid, Ethanol, conc. HCl | 92% | nih.gov |

| n-Butyl p-coumarate | Fisher Esterification | p-Coumaric acid, n-Butanol | Not Specified | nih.gov |

| C8-C14 Esters | Knoevenagel-Doebner Condensation | 4-hydroxybenzaldehyde, Corresponding mono-alkyl malonates | 40-53% | nih.gov |

Impact of Unsaturation in the Aliphatic Chain (if applicable to docosyl)

While specific studies on the impact of unsaturation in the docosyl chain of this compound are not detailed in the provided context, the degree of unsaturation in fatty acid chains is a known determinant of the physicochemical and pharmacological behavior of drug-fatty acid conjugates. nih.gov For other classes of compounds, introducing unsaturation into the fatty acid chain alters properties such as hydrophobicity and self-assembly. nih.gov For example, a comparative study of different fatty acid conjugates revealed that both chain length and the degree of unsaturation significantly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule. nih.gov This suggests that synthesizing unsaturated analogs of docosyl p-coumarate could be a viable strategy for modulating its properties for research purposes, though direct evidence remains to be established.

Mechanistic Studies at the Molecular and Cellular Level in Vitro

Investigations of Molecular Interactions with Biological Targets (In Vitro/In Silico)

Studies have focused on how Docosyl 3-(4-hydroxyphenyl)prop-2-enoate directly interacts with key molecular targets, particularly enzymes involved in DNA metabolism.

The primary evidence for ligand-protein binding of this compound comes from functional assays demonstrating its potent inhibitory effects on DNA topoisomerases. spandidos-publications.com This compound has been shown to be a strong inhibitor of human DNA topoisomerase II and a moderate inhibitor of human DNA topoisomerase I. spandidos-publications.com Such inhibition implies a direct or indirect binding interaction with the enzymes, interfering with their catalytic activity that manages the topological state of DNA. spandidos-publications.comtandfonline.com The significant inhibitory action suggests that the compound effectively engages with the active sites or allosteric sites of these enzymes. spandidos-publications.com

This compound has been profiled for its inhibitory activity against several enzymes crucial for DNA replication and repair. It exhibited weak inhibitory action against DNA polymerase β (pol β), an enzyme involved in DNA base excision repair, with an IC50 value of 152 μM. spandidos-publications.com It did not, however, influence the activity of the replicative DNA polymerase α (pol α). spandidos-publications.com

The most significant inhibitory activity was observed against human DNA topoisomerases. This compound was identified as the strongest inhibitor of topoisomerase II (topo II) among several tested alkyl p-coumarates, while also potently inhibiting topoisomerase I (topo I). spandidos-publications.com The half-maximal inhibitory concentrations (IC50) highlight its potency against these crucial enzymes. spandidos-publications.com

| Enzyme Target | Enzyme Type | Reported IC50 Value (μM) | Reference |

|---|---|---|---|

| DNA Polymerase α (pol α) | Replicative Polymerase | > 200 | spandidos-publications.com |

| DNA Polymerase β (pol β) | Repair Polymerase | 152 | spandidos-publications.com |

| DNA Topoisomerase I (topo I) | Topoisomerase | 39.8 | spandidos-publications.com |

| DNA Topoisomerase II (topo II) | Topoisomerase | 20.4 | spandidos-publications.com |

While the functional data strongly suggests an interaction between this compound and topoisomerases, specific molecular docking and dynamics simulation studies to predict its precise binding mode within the active sites of these enzymes were not identified in the reviewed scientific literature. spandidos-publications.comtandfonline.comresearchgate.netresearchgate.net Such in silico studies are often used to visualize interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, but this level of detail is not yet published for this specific compound. researchgate.net

Cellular Pathway Modulation in Model Systems (In Vitro)

The effects of this compound have been examined in cellular models, revealing its ability to modulate pathways involved in cell cycle control and proliferation.

The inhibitory action of this compound on DNA topoisomerases translates to significant effects on cellular signaling, particularly pathways governing cell cycle progression and apoptosis. In studies using the HCT116 human colon carcinoma cell line, the compound was shown to induce cell cycle arrest at the G2/M phase. spandidos-publications.com This effect was notably dependent on the p53 tumor suppressor protein; the cell cycle arrest was observed in HCT116 cells with wild-type p53 (p53+/+) but not in derivative cells lacking p53 (p53-/-). spandidos-publications.com

Furthermore, the compound's intervention in the cell cycle was linked to the induction of apoptosis, again in a p53-dependent manner. spandidos-publications.com These findings suggest that the cytotoxic effects of this compound are mediated through signaling pathways that respond to DNA topological stress, leading to programmed cell death. spandidos-publications.com While extracts from plants containing this compound have been linked to modulation of the NF-κB and COX-2 pathways, direct evidence specifically for this compound's effect on these inflammatory cascades has not been detailed in the cited literature. nih.govscispace.com

| Cell Line | Treatment Concentration (μM) | Observed Effect | Reference |

|---|---|---|---|

| HCT116 p53+/+ | 33.8 (LD50) | Arrest in G2/M phase, induction of apoptosis | spandidos-publications.com |

| HCT116 p53-/- | 31.2 (LD50) | No significant effect on cell cycle | spandidos-publications.com |

The core structure of the molecule, p-coumaric acid, is a well-known phenolic acid with antioxidant properties. However, specific in vitro studies detailing the capacity of the long-chain ester, this compound, to modulate cellular redox homeostasis or its direct effects on the activity of key antioxidant defense enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) have not been reported in the reviewed scientific literature.

Impact on Membrane Permeability and Integrity in Cellular Models

This compound, also known as docosyl caffeate, is a lipophilic derivative of caffeic acid. Its long C22 alkyl chain significantly influences its interaction with cellular membranes. Research on long-chain alkyl caffeates suggests that their lipophilicity is a key determinant of their effects on membrane structure and function.

Studies on various alkyl caffeates have shown that these molecules can partition into the lipid bilayer, thereby altering its physicochemical properties. The addition of an alkyl chain to the caffeic acid molecule can increase its permeability through the cell membrane, which may in turn influence its bioavailability and biological activity. plos.org For instance, long-chain alkyl caffeates, including octadecyl (C18), eicosanyl (C20), and docosanyl (C22) caffeates, have been noted for their biological activities which are linked to their membrane interactions. mdpi.com

The primary mechanism by which these compounds affect membrane integrity is through physical disruption and alteration of membrane fluidity. In studies on microorganisms, treatment with alkyl caffeates has been shown to compromise membrane integrity, leading to cell lysis. mdpi.com This is often assessed by measuring the leakage of intracellular components, such as potassium ions, which indicates damage to the cytoplasmic membrane. scispace.com While specific data for docosyl caffeate is limited, studies on similar long-chain caffeates, such as octyl (C8) and palmitoyl (B13399708) (C16) caffeates, have demonstrated that they can increase the anisotropy of membranes. mdpi.com This suggests a decrease in membrane fluidity, making the membrane more rigid and potentially more susceptible to damage under stress. mdpi.com The lipophilic nature of the long alkyl chain facilitates insertion into the membrane, where it can disrupt the ordered packing of lipid molecules. mdpi.com

Below is a data table summarizing the observed effects of long-chain alkyl caffeates on cellular membrane properties based on available research.

| Property | Observation | Relevant Alkyl Caffeates | Source |

| Membrane Integrity | Compromised; leads to cell lysis and potassium leakage. | General Alkyl Caffeates | mdpi.comscispace.com |

| Membrane Morphology | Altered. | Docosanyl Caffeate | mdpi.com |

| Membrane Fluidity | Decreased (Increased Anisotropy). | Octyl & Palmitoyl Caffeates | mdpi.com |

| Permeability | Increased permeability to the compound itself. | General Alkyl Caffeates | plos.org |

Gene Expression and Proteomic Analysis in Cultured Cell Lines

As of the current body of scientific literature, specific studies detailing the impact of this compound on global gene expression or proteomic profiles in cultured human or animal cell lines have not been identified. The research focus has been more on its biosynthesis in plants and its physicochemical properties.

However, insights into gene expression related to the synthesis of this compound are available from botanical research. Docosyl caffeate is an alkyl hydroxycinnamate found as a component of suberin and cuticular waxes in plants. frontiersin.orgresearchgate.net Its biosynthesis involves the esterification of caffeic acid with a C22 primary alcohol (docosanol). frontiersin.org The production of the necessary very-long-chain fatty acid (VLCFA) precursors for the docosanol is regulated by specific genes.

In studies on apple varieties, the accumulation of alkyl-hydroxycinnamates with C22 and C24 alcohol chains in suberized tissues was correlated with the expression of certain genes. frontiersin.org For example, genes encoding 3-ketoacyl-CoA synthases (KCS), which are responsible for the elongation of fatty acyl-CoAs to produce VLCFAs, are crucial. Specifically, the expression of a KCS2 gene has been linked to the production of C22 and C24 chains necessary for the synthesis of these esters. frontiersin.org

Furthermore, research in Arabidopsis thaliana has identified specific acyltransferases, belonging to the BAHD family, that are responsible for catalyzing the final step of alkyl caffeate synthesis. nih.gov One such gene, At5g63560, was identified as a fatty alcohol:caffeoyl-coenzyme A acyltransferase. Knockout mutants for this gene showed a severe reduction in alkyl caffeates, demonstrating its critical role. Transcriptional analysis showed that the promoter for this gene is active in suberized tissues where these compounds are found. nih.gov

The table below summarizes the genes identified in plant models that are involved in the biosynthetic pathway of docosyl caffeate and other related alkyl hydroxycinnamates.

| Gene/Enzyme Family | Function | Model Organism | Findings | Source |

| KCS2 (3-ketoacyl-CoA synthase) | Elongation of fatty acyl-CoA to produce C22 and C24 VLCFA precursors. | Malus × domestica (Apple) | Expression is associated with the accumulation of C22- and C24-alkyl-hydroxycinnamates in russeted skin. | frontiersin.org |

| At5g63560 (BAHD Acyltransferase) | Catalyzes the esterification of caffeoyl-CoA with long-chain fatty alcohols to form alkyl caffeates. | Arabidopsis thaliana | Knockout mutants show a significant reduction in alkyl caffeate content in root waxes. Gene expression is localized to suberized tissues. | nih.gov |

| FAR (Fatty Acyl-CoA Reductase) | Reduction of fatty acyl-CoAs to primary alcohols (e.g., docosanol). | Arabidopsis thaliana | FAR genes (e.g., FAR5) synthesize the C22 saturated fatty alcohols that are precursors for alkyl caffeates. | nih.gov |

Biological Activity Profiling in Pre Clinical and in Vitro/ex Vivo Models

Antioxidant Activity Investigations (Cell-Free and Cellular Assays)

The antioxidant potential of phenolic compounds like Docosyl 3-(4-hydroxyphenyl)prop-2-enoate is a cornerstone of their biological profile. This activity is evaluated through a variety of assays that measure the compound's ability to neutralize reactive oxygen species (ROS) and inhibit oxidative processes.

Cell-free radical scavenging assays are commonly used to determine the intrinsic antioxidant capacity of a compound. The most prevalent assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) tests.

The antioxidant activity of p-coumaric acid and its esters is well-documented. researchgate.net The phenolic hydroxyl group is the primary site of action, enabling the molecule to donate a hydrogen atom to neutralize free radicals. mdpi.comnih.gov While specific data for the docosyl ester is not widely available, studies on similar long-chain p-coumaric acid esters provide valuable insight. For instance, eicosanyl-cis-p-coumarate, a C20 ester, has demonstrated moderate free radical scavenging ability in the DPPH assay. antiox.orgresearchgate.net At a concentration of 100 µg, it exhibited 88.46% inhibition of the DPPH radical. antiox.org

The parent compound, p-coumaric acid, has shown effective scavenging activity against both DPPH and ABTS radicals. nih.gov However, its potency can vary depending on the assay. For example, in one study, p-coumaric acid was found to be a weak antioxidant in the ORAC assay compared to other phenolic acids like caffeic or ferulic acid. mdpi.com This difference highlights how the mechanism of radical neutralization can influence assay outcomes. The long alkyl chain of this compound would enhance its solubility in nonpolar media, which could improve its performance in lipid-based systems, while potentially decreasing its activity in aqueous-phase assays like the ORAC test.

| Concentration (µg) | % Inhibition |

|---|---|

| 10 | 29.64 |

| 25 | 62.60 |

| 50 | 81.53 |

| 100 | 88.46 |

Data adapted from a study on a C20 ester analog of this compound. antiox.org

| Assay | Result | Reference Compound |

|---|---|---|

| DPPH Scavenging | Effective | BHA, BHT, α-tocopherol |

| ABTS Scavenging | Effective | BHA, BHT, α-tocopherol |

| ORAC Value | 20–33 µM TE | Trolox |

Compiled data from studies on p-coumaric acid. nih.govmdpi.com

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of an antioxidant to inhibit this process is a crucial indicator of its protective potential. p-Coumaric acid has demonstrated a significant capacity to inhibit lipid peroxidation. mdpi.com In one study using a linoleic acid emulsion, p-coumaric acid at a concentration of 45 µg/mL inhibited peroxidation by 71.2%, which was more effective than the standard antioxidants BHA, BHT, and α-tocopherol at the same concentration. nih.gov Furthermore, p-coumaric acid has been shown to reduce the oxidation of low-density lipoprotein (LDL) cholesterol, a key event in the development of atherosclerosis. cdc.govresearchgate.net

The lipophilic nature of this compound suggests it would readily partition into lipid bilayers and lipoproteins. This characteristic would position the active p-coumarate headgroup at the lipid-aqueous interface, making it particularly effective at intercepting aqueous-phase radicals before they can initiate the lipid peroxidation chain reaction and at breaking the chain reaction within the lipid phase.

In cellular models, the antioxidant activity of a compound extends beyond direct radical scavenging to include the modulation of endogenous antioxidant defense systems. p-Coumaric acid has been shown to protect various cell types from oxidative stress. mdpi.comnih.gov In PC12 cells, pretreatment with p-coumaric acid significantly suppressed intracellular ROS generation and the release of lactate dehydrogenase (LDH), an indicator of cell damage. nih.govresearchgate.net

A key mechanism for this cellular protection is the activation of the Nrf2 (nuclear factor erythroid 2-related factor) pathway, which upregulates the expression of numerous antioxidant and detoxifying enzymes. nih.gov Studies have shown that p-coumaric acid treatment can increase the activity and expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govoatext.com In nucleus pulposus cells subjected to hydrogen peroxide-induced oxidative stress, p-coumaric acid reduced the gene expression of stress markers like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The enhanced cell permeability expected from the docosyl ester could facilitate the delivery of the active moiety into the cell, potentially leading to a potent modulation of these oxidative stress markers.

| Cell Model | Oxidative Stressor | Observed Effect |

|---|---|---|

| PC12 Cells | AAPH | Suppressed intracellular ROS; Reduced LDH release |

| High Fat-Diet Mice (Liver) | High-Fat Diet | Increased expression of Nrf2, SOD-1, GSH-Px, CAT |

| Nucleus Pulposus Cells | H2O2 | Reduced gene expression of COX-2 and iNOS |

| Diabetic Rats (Liver) | Diabetes | Decreased Malondialdehyde (MDA); Increased SOD, CAT, GSH-Px |

Summary of findings from various in vitro and in vivo studies on p-coumaric acid. nih.govoatext.comnih.gov

Anti-inflammatory Response Elucidations in Cellular Models

Chronic inflammation is closely linked to oxidative stress, and many phenolic antioxidants also possess anti-inflammatory properties. The molecular structure of this compound suggests it can interfere with inflammatory signaling pathways.

The inducible cyclooxygenase-2 (COX-2) enzyme is a primary target for anti-inflammatory agents. Its expression is upregulated at sites of inflammation and is responsible for the heightened production of prostaglandins that mediate pain and swelling. Research has shown that p-coumaric acid can effectively downregulate the expression of COX-2 in cellular models. researchgate.net In LPS-stimulated RAW264.7 macrophages, p-coumaric acid inhibited the expression of COX-2 at both the mRNA and protein levels. researchgate.net This inhibitory effect is mediated through the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). researchgate.net By blocking these pathways, p-coumaric acid prevents the transcription of the COX-2 gene, thereby reducing the enzyme's availability to produce prostaglandins. It is anticipated that this compound would exert its anti-inflammatory effects through this same fundamental mechanism.

Antiproliferative and Cytostatic Effects in Cultured Cancer Cell Lines (In Vitro)

This compound, also known as docosyl p-coumarate, has demonstrated notable antiproliferative and cytostatic effects in preclinical in vitro models. Research has primarily focused on its impact on human colon carcinoma cells, revealing its potential as an anticancer agent.

Docosyl p-coumarate has been identified as a potent inhibitor of human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibitory action contributes to its ability to suppress the growth of cancer cells. Specifically, studies have shown that docosyl p-coumarate effectively inhibits the proliferation and viability of the human colon carcinoma cell line, HCT116. The growth-suppressive effects were observed in HCT116 cells both with and without functional p53, a key tumor suppressor protein, suggesting that its mechanism of action may be linked to topoisomerase inhibition rather than DNA polymerase activity.

Table 1: Antiproliferative and Cytostatic Effects of Docosyl p-coumarate on HCT116 Human Colon Carcinoma Cells

| Cell Line | Effect | Mechanism of Action | p53-Dependence |

| HCT116 | Inhibition of cell proliferation and viability | Potent inhibitor of human DNA topoisomerase II | Effective in both p53(+/+) and p53(-/-) cells |

| HCT116 p53(+/+) | Induction of apoptosis | - | Dependent |

| HCT116 p53(+/+) | G2/M phase cell cycle arrest | - | Dependent |

| HCT116 p53(-/-) | No effect on cell cycle | - | Not applicable |

The antiproliferative activity of docosyl p-coumarate is further attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in a manner that is dependent on the p53 status of the cancer cells. In human colon carcinoma HCT116 cells possessing wild-type p53 (p53+/+), docosyl p-coumarate was found to halt the cell cycle in the G2/M phase and trigger apoptosis. nih.gov However, in HCT116 cells where the p53 gene is knocked out (p53-/-), the compound did not affect the cell cycle progression. This suggests that the p53-dependent cell cycle arrest is a significant contributor to the anticancer effects of docosyl p-coumarate, particularly in tumors with functional p53. The induction of apoptosis in HCT116 cells by various compounds is a recognized mechanism for anticancer activity, often involving the activation of caspases and DNA fragmentation. nih.govdovepress.commdpi.com

Antimicrobial Activity Studies (In Vitro)

While direct studies on the antimicrobial activity of this compound are limited, research on its parent compound, p-coumaric acid, and other alkyl esters provides insights into its potential antimicrobial properties. The lipophilicity introduced by the long docosyl alkyl chain is expected to influence its interaction with microbial cell membranes.

Studies on other long-chain alkyl p-coumarates, such as octadecyl p-coumarate, have demonstrated antifungal activity, including the inhibition of spore germination. For instance, (E)- and (Z)-octadecyl p-coumarate have shown dose-dependent inhibition of spore germination of fungi like Alternaria alternata and A. porri. researchgate.net The mechanism of antifungal action for p-coumaric acid derivatives often involves the disruption of the fungal cell membrane. The addition of a fatty ester to p-coumaric acid can enhance its insertion into the fungal membrane, leading to increased permeability and destabilization. nih.govnih.gov This disruption of membrane integrity is a key mechanism for the antifungal effects of many natural compounds.

The antibacterial potential of docosyl p-coumarate can be inferred from studies on p-coumaric acid. p-Coumaric acid has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net For example, it has shown inhibitory effects against Escherichia coli, Pasteurella multocida, and Neisseria gonorrhoeae. core.ac.uk The antibacterial mechanism of p-coumaric acid is believed to involve a dual action: disruption of the bacterial cell membrane and binding to bacterial genomic DNA, which interferes with cellular functions and leads to cell death. bohrium.comresearchgate.net The presence of the long alkyl chain in docosyl p-coumarate could potentially enhance its ability to interact with and disrupt the lipid bilayer of bacterial membranes, a common target for antimicrobial agents. mdpi.com

Neuroprotective Potential in In Vitro Models (e.g., memory enhancement in Drosophila larvae)

Direct in vitro studies on the neuroprotective potential of this compound are not extensively documented. However, the neuroprotective effects of its core component, p-coumaric acid, have been investigated in various models, including studies with Drosophila melanogaster.

p-Coumaric acid has been shown to possess potent antioxidant and anti-apoptotic properties, which are key mechanisms in neuroprotection. nih.govnih.gov In a Drosophila model of Alzheimer's disease, p-coumaric acid demonstrated the ability to counteract the negative effects of Aβ42, a key peptide involved in the disease's pathology. It was found to reduce Aβ42 fibrillation, decrease Aβ42-induced mortality in neuronal cells, and improve the lifespan and mobility of the affected Drosophila. bohrium.comresearchgate.net Furthermore, in a Parkinson's disease-like model in Drosophila, p-coumaric acid was shown to ameliorate locomotor impairment and reduce mortality by normalizing oxidative stress markers and mitigating oxidative damage. nih.gov While these studies focus on the parent acid, they suggest that the p-coumaroyl moiety is a key contributor to these neuroprotective effects. The esterification with a long alkyl chain like docosanol could influence its bioavailability and ability to cross cellular membranes, which may modulate its neuroprotective activity, though specific studies on docosyl p-coumarate are needed to confirm this.

Based on the current available scientific literature, there is no specific information regarding the ex vivo enzyme regulation of this compound, including its potential inhibitory effects on carbonic anhydrase. Research into the biological activities of this particular compound is not yet available in the public domain.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Hydroxyphenyl Moiety Modifications on Biological Efficacy

The hydroxyphenyl group is a critical determinant of the biological activity of hydroxycinnamic acid derivatives. The number and position of hydroxyl (-OH) groups on the phenyl ring significantly influence the compound's antioxidant and cytoprotective properties. nih.gov

Key findings from comparative studies on related compounds include:

Number of Hydroxyl Groups: The presence of a catechol (3,4-dihydroxy) structure, as seen in caffeic acid derivatives, is often associated with enhanced antioxidant activity compared to the monohydroxy (4-hydroxy) structure of p-coumaric acid derivatives like Docosyl 3-(4-hydroxyphenyl)prop-2-enoate. nih.govcore.ac.uk This increased efficacy is attributed to the catechol's ability to form stable ortho-quinones upon oxidation, which contributes to its potent radical scavenging capacity. core.ac.uk Studies have shown that p-coumaric acid amides are approximately 10 times less active as antioxidants than their caffeic acid amide counterparts, highlighting the pivotal role of the catechol ring. nih.gov

Methoxylation: The substitution of a hydroxyl group with a methoxy (B1213986) (-OCH3) group, such as in ferulic acid (3-methoxy-4-hydroxycinnamic acid), generally leads to a decrease in antioxidant activity compared to caffeic acid. core.ac.uk This is because the methoxy group is less effective at donating hydrogen atoms for radical scavenging than a hydroxyl group. core.ac.uk However, the presence of a methoxy group can increase the stability of the resulting phenoxyl radical through resonance. nih.gov

Positional Isomerism: The relative position of hydroxyl groups also plays a role. For coumaric acids, the antioxidant activity can vary between ortho-, meta-, and para-isomers, with the para-hydroxyl group (as in p-coumaric acid) being particularly important for certain biological activities, such as enhancing calcitriol-induced differentiation in AML cells. mdpi.comresearchgate.net

| Parent Acid | Hydroxyphenyl Structure | Relative Antioxidant Efficacy | Rationale |

|---|---|---|---|

| Caffeic Acid | 3,4-dihydroxy | High | Catechol group forms stable o-quinones, excellent H-atom donor. nih.govcore.ac.uk |

| p-Coumaric Acid | 4-hydroxy | Moderate | Single hydroxyl group provides antioxidant capacity. nih.gov |

| Ferulic Acid | 3-methoxy-4-hydroxy | Moderate to Low | Methoxy group reduces H-donating ability compared to a hydroxyl group. core.ac.uk |

These findings collectively suggest that while the 4-hydroxyphenyl moiety of this compound confers significant biological activity, modifications such as the introduction of a second hydroxyl group at the 3-position could potentially enhance its antioxidant efficacy.

Influence of Docosyl Chain Length and Saturation on Biological Activity and Cellular Uptake (In Vitro)

The Cut-off Effect: A well-documented phenomenon in phenolic lipids is the "cut-off" effect, where biological activity (e.g., antioxidant capacity) increases with the length of the alkyl ester chain up to a certain point, after which it declines. researchgate.netresearchgate.net This non-linear relationship is attributed to a balance between increasing lipophilicity, which enhances membrane partitioning, and steric hindrance or reduced mobility within the cellular environment. researchgate.netnih.gov For various phenolic esters, this cut-off point is often observed with medium-length chains (e.g., C8-C12). researchgate.netresearchgate.net For alkylresorcinols in oil-in-water emulsions, the optimal antioxidant activity was seen with a C21:0 chain, suggesting that very long chains like the docosyl (C22) group may be beyond the optimal length for certain activities in specific systems. nih.gov

Cellular Uptake: The long, saturated docosyl chain significantly increases the molecule's lipophilicity, facilitating its incorporation into the lipid bilayers of cell membranes. nih.gov Long-chain fatty acids (LCFAs) and their derivatives can enter cells via both passive diffusion and protein-mediated transport mechanisms involving transporters like FAT/CD36 and FATPs. nih.govnih.gov The high amphiphilic character of such phenolic lipids allows them to be incorporated into cellular membranes, which is crucial for exerting their biological effects. nih.gov However, excessive chain length can sometimes lead to self-aggregation or reduced solubility in aqueous media, potentially hindering effective interaction with cellular targets. researchgate.net

| Alkyl Chain Length | General Effect on Lipophilicity | Observed In Vitro Activity Trend | Potential Mechanism |

|---|---|---|---|

| Short (e.g., Methyl, Ethyl) | Low | Moderate activity, higher water solubility. mdpi.com | Better access to aqueous-phase radicals but less membrane interaction. researchgate.net |

| Medium (e.g., Octyl, Dodecyl) | Intermediate | Often peak activity (cut-off point). researchgate.netresearchgate.net | Optimal balance of membrane partitioning and mobility at the oil-water interface. researchgate.net |

| Long (e.g., Hexadecyl, Docosyl) | High | Activity may decrease past the cut-off point. researchgate.netnih.gov | Increased steric hindrance, reduced mobility, or self-aggregation can limit interaction with targets. researchgate.netnih.gov |

The saturation of the docosyl chain (i.e., the absence of double bonds) contributes to a more rigid and linear structure compared to unsaturated chains, which can influence how the molecule packs within a lipid membrane.

Stereochemical Effects on Biological Efficacy and Specificity (e.g., (E) vs. (Z) isomers)

This compound, like other cinnamic acid derivatives, can exist as (E) (trans) and (Z) (cis) isomers due to the double bond in the prop-2-enoate linker. The naturally occurring and more stable configuration is typically the (E)-isomer. nih.gov

The geometry of this double bond is crucial for biological activity. Research indicates that the (E)-isomer is generally more biologically active. mdpi.com

Structural Rigidity and Target Binding: The (E)-isomer provides a more linear and rigid structure, which may allow for more effective binding to target enzymes or receptors. The planarity of the (E)-conjugated system is thought to be important for its antioxidant activity, as it facilitates the delocalization and stabilization of the phenoxyl radical formed during scavenging. nih.gov

Crucial Moiety: The α,β-unsaturated carbonyl moiety of the prop-2-enoate chain is vital for the biological effects of many hydroxycinnamic acid derivatives. mdpi.com Studies comparing these compounds to their saturated analogues (lacking the C=C double bond) show a significant loss of activity in the saturated versions, indicating this structural feature is essential for mechanisms like enhancing calcitriol-induced differentiation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. researchgate.netwseas.com These models are essential for screening virtual libraries of compounds and prioritizing synthesis efforts. nih.govyoutube.com

For hydroxycinnamic acids and their derivatives, QSAR models have been developed to predict various activities, including antioxidant and anticancer effects. researchgate.net

Key Descriptors: The models typically rely on descriptors related to electronic properties (e.g., electrostatic charges, which influence radical scavenging), steric properties (molecular shape and size), and hydrophobicity (LogP, which relates to membrane permeability). mdpi.commdpi.com

Model Building and Validation: QSAR models are built using a "training set" of compounds with known activities. mdpi.com Multiple linear regression (MLR) and more complex machine learning algorithms like Gene Expression Programming (GEP) are used to create a mathematical equation linking the descriptors to the activity. mdpi.comnih.gov The predictive power of the model is then tested using an "external test set" of compounds not used in model development. mdpi.comresearchgate.net

Predictive Power: Successful QSAR models can achieve high prediction accuracies. For instance, a nonlinear QSAR model for novel inhibitors achieved R² values (a measure of how well the model fits the data) of 0.89 for its training set and 0.82 for its test set. nih.gov Another model for predicting antiplasmodial activity showed an external accuracy of 91%. nih.gov

These models can confirm that properties like the presence of electron-withdrawing groups or specific electrostatic fields are critical for activity, guiding the design of new, more potent derivatives. mdpi.commdpi.com

Rational Design Principles for Enhancing Specific Bioactivities (In Vitro)

Based on the SAR and QSAR findings, several rational design principles can be formulated to enhance the in vitro bioactivities of compounds like this compound.

Optimize the Phenolic Core: To enhance antioxidant activity, modifying the 4-hydroxyphenyl ring to a 3,4-dihydroxyphenyl (catechol) ring is a primary strategy. This modification is consistently linked to superior radical scavenging capabilities. nih.govcore.ac.uk

Fine-Tune Lipophilicity: The alkyl chain length should be optimized based on the specific biological system and target. While the docosyl chain ensures high lipophilicity, exploring a homologous series (e.g., C12 to C20) could identify an optimal chain length that maximizes membrane interaction without succumbing to the negative "cut-off" effect. researchgate.netresearchgate.netnih.gov

Preserve Key Structural Features: The (E)-isomer configuration of the double bond and the α,β-unsaturated system in the prop-2-enoate linker are critical for many activities and should be preserved. mdpi.com Any modification should avoid saturating this bond.

Replace Ester with Amide Linkage: For some biological applications, replacing the ester linkage with a more stable amide linkage could be beneficial. Amide derivatives are often more resistant to metabolic hydrolysis and can exhibit different, sometimes enhanced, biological activities. nih.govresearchgate.net

Utilize QSAR for Virtual Screening: Before synthesis, use validated QSAR models to screen a virtual library of designed analogues. This allows for the pre-selection of candidates with the highest predicted activity, making the discovery process more efficient and cost-effective. nih.gov

By systematically applying these principles, it is possible to rationally design novel derivatives of this compound with enhanced and potentially more specific in vitro biological efficacy.

Analytical and Bioanalytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for isolating Docosyl 3-(4-hydroxyphenyl)prop-2-enoate from complex mixtures and for its quantification. The long docosyl chain imparts significant lipophilicity to the molecule, which heavily influences the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally labile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a more polar mobile phase. The high lipophilicity of the docosyl ester results in strong retention on the column, necessitating a mobile phase with a high proportion of organic solvent for efficient elution.

For the separation of related phenolic compounds like p-coumaric acid, mobile phases often consist of a mixture of water and acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the phenolic hydroxyl group and ensure sharp, symmetrical peaks. researchgate.netjournalcra.com UV/Vis detection is commonly employed, leveraging the strong absorbance of the p-coumaroyl chromophore. The maximum absorbance is typically observed in the range of 280–310 nm. researchgate.netresearchgate.net When coupled with mass spectrometry (LC-MS), this technique provides not only quantification but also mass information, enhancing the certainty of identification.

Table 1: Illustrative HPLC Conditions for Analysis of p-Coumaric Acid Esters

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.7 - 1.0 mL/min researchgate.net |

| Detection | UV/Vis at ~305-310 nm researchgate.net or Mass Spectrometry (ESI) |

| Temperature | 30 °C researchgate.net |

| Notes | Due to the high lipophilicity of the docosyl ester, a higher initial percentage of acetonitrile and a slower gradient might be required compared to free p-coumaric acid. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its high molecular weight and low volatility, this compound is not directly amenable to GC analysis. However, GC-MS can be employed following a chemical derivatization step to convert the non-volatile analyte into a more volatile derivative.

A common derivatization strategy for compounds containing hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule. The resulting TMS-ether derivative can then be analyzed by GC-MS. The mass spectrometer provides fragmentation patterns that are characteristic of the derivatized structure, allowing for confident identification. This approach is widely used for the analysis of fatty acids and other components in natural extracts. mdpi.comacs.org

Spectroscopic Methods for Structural Elucidation and Confirmation in Research Contexts

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the p-hydroxyphenyl group, the vinylic protons of the prop-2-enoate linker, and the aliphatic protons of the long docosyl chain. The aromatic protons would appear as two doublets in the aromatic region (~6.8-7.5 ppm). The trans-olefinic protons would give rise to two doublets with a large coupling constant (~16 Hz) in the vinylic region (~6.3-7.6 ppm). The long docosyl chain would exhibit a triplet for the terminal methyl group (~0.88 ppm), a broad multiplet for the numerous methylene (B1212753) (-CH₂-) groups (~1.26 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.1-4.2 ppm).

The ¹³C NMR spectrum would confirm the presence of the ester carbonyl carbon (~167 ppm), aromatic and vinylic carbons (~115-160 ppm), and the aliphatic carbons of the docosyl chain (~14-65 ppm). Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, confirming the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| p-Hydroxyphenyl | ~6.8 (d, 2H), ~7.4 (d, 2H) | ~116, ~130, ~127, ~160 |

| Vinylic | ~6.3 (d, 1H), ~7.6 (d, 1H) | ~115, ~145 |

| Ester Carbonyl | - | ~167 |

| Ester O-CH₂ | ~4.15 (t, 2H) | ~65 |

| Alkyl Chain (-CH₂-)n | ~1.26 (br s, 38H) | ~22-32 |

| Terminal -CH₃ | ~0.88 (t, 3H) | ~14 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A broad band around 3300-3400 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. Strong C-H stretching vibrations from the long aliphatic docosyl chain would be observed around 2850-2920 cm⁻¹. acs.org A very prominent and sharp peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ester group. acs.org Other significant peaks would include C=C stretching vibrations for the aromatic ring and the vinylic double bond in the 1600-1640 cm⁻¹ region and C-O stretching vibrations for the ester linkage around 1170-1250 cm⁻¹. acs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Frequency (cm⁻¹) |

| Phenolic O-H stretch | 3300 - 3400 (broad) |

| Aliphatic C-H stretch | 2850 - 2920 (strong, sharp) |

| Ester C=O stretch | 1700 - 1730 (strong, sharp) |

| Aromatic/Vinylic C=C stretch | 1600 - 1640 (medium) |

| Ester C-O stretch | 1170 - 1250 (strong) |

Mass Spectrometry-Based Approaches for Characterization and In Vitro Metabolic Studies

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and for obtaining structural information through fragmentation analysis. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate ions of the intact molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the cleavage of the ester bond, leading to a prominent product ion corresponding to the p-coumaroyl moiety (m/z 147) and another fragment related to the docosyl chain.

In the context of in vitro metabolic studies, LC-MS is the technique of choice. It can be used to incubate the compound with liver microsomes or other enzyme systems and then analyze the resulting mixture. The high sensitivity and specificity of LC-MS/MS allow for the detection and identification of potential metabolites, such as hydroxylated or glucuronidated products, by searching for their predicted masses and fragmentation patterns. This is essential for understanding the metabolic fate of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the structural characterization of this compound. This soft ionization method is particularly well-suited for analyzing large and thermally labile molecules like long-chain esters. In ESI-MS analysis, the compound is typically identified based on its mass-to-charge ratio (m/z) and its characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.

When subjected to ESI-MS/MS, this compound undergoes predictable fragmentation. A key fragmentation pathway involves the loss of the long alkyl docosyl chain (C22H45), which has a mass of 308.34 Da. Another significant fragmentation is the loss of the caffeoyl moiety. These specific losses generate diagnostic ions that confirm the compound's structure. For instance, the loss of the docosyl moiety from the parent ion would result in a fragment ion corresponding to caffeic acid with an m/z of 179.0394. nih.govresearchgate.net Similarly, the loss of the docosyl chain (308.34 Da) has been observed in the ESI-MS/MS analysis of docosyl caffeate isolated from Glycyrrhiza glabra. mdpi.com

Table 1: ESI-MS/MS Fragmentation Data for this compound and Related Compounds

| Precursor Ion (M-H)⁻ | Fragmentation | Fragment Ion (m/z) | Compound | Reference |

| 487.37 | Loss of docosyl moiety | 179.0394 (caffeic acid) | Docosyl caffeate | nih.govresearchgate.net |

| 487.37 | Loss of docosyl chain (308.34 Da) | 179.0334 | Docosyl caffeate | mdpi.com |

| 459.34 | Loss of eicosyl moiety (280.31 Da) | 179.0334 | Eicosanyl caffeate | mdpi.com |

LC-MS/MS for Metabolite Identification in In Vitro Systems

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for studying the in vitro metabolism of xenobiotics, including this compound. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry, allowing for the identification and quantification of metabolites in complex biological matrices like liver microsomes. mdpi.comnih.gov

While specific studies detailing the in vitro metabolism of this compound are not extensively available, the metabolic fate of structurally related caffeic acid esters provides significant insights. Research on caffeic acid phenethyl ester (CAPE), for example, has shown that it is hydrolyzed to caffeic acid as the major metabolite in in vitro systems. nih.gov This hydrolysis is primarily carried out by carboxylesterases present in plasma and liver microsomes. nih.gov

Therefore, it is highly probable that the primary in vitro metabolic pathway for this compound involves the enzymatic hydrolysis of the ester bond. This would result in the formation of its two constituent molecules: caffeic acid and docosanol. Subsequent metabolism of the liberated caffeic acid would likely follow its known metabolic pathways, which include glucuronidation, sulfation, and methylation to ferulic acid. mdpi.com LC-MS/MS methods would be employed to detect and identify these potential metabolites by monitoring for their specific mass transitions. nih.gov

Table 2: Predicted In Vitro Metabolites of this compound

| Parent Compound | Predicted Primary Metabolite | Predicted Secondary Metabolites (from Caffeic Acid) | Analytical Technique |

| This compound | Caffeic acid, Docosanol | Ferulic acid, Caffeic acid glucuronide, Caffeic acid sulfate | LC-MS/MS |

This table is based on established metabolic pathways of similar compounds.

Development of High-Throughput Screening Assays for Compound Evaluation (In Vitro)

High-throughput screening (HTS) assays are essential for the rapid evaluation of the biological activities of compounds like this compound. These assays are typically performed in a microplate format, allowing for the simultaneous testing of numerous compounds at various concentrations. For this compound, HTS assays would primarily focus on its potential antioxidant and enzyme-inhibitory activities, which have been reported for this class of compounds. mdpi.comnih.gov

Common in vitro HTS assays for evaluating antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov In these colorimetric assays, the ability of a compound to scavenge the respective radicals results in a measurable change in absorbance. Docosyl caffeate has demonstrated moderate antioxidant activity in both DPPH and ABTS scavenging assays. mdpi.com

Beyond general antioxidant capacity, HTS can be employed to screen for the inhibition of specific enzymes. For instance, docosyl caffeate has been identified as a potent inhibitor of elastase, an enzyme involved in the breakdown of elastin. mdpi.com An HTS assay for elastase inhibition would typically involve a fluorogenic or chromogenic substrate that, when cleaved by the enzyme, produces a measurable signal. The reduction of this signal in the presence of the test compound indicates inhibitory activity.

Table 3: In Vitro Assays Amenable to High-Throughput Screening for this compound Evaluation

| Assay Type | Target Activity | Principle | Reported Activity of Docosyl Caffeate | Reference |

| DPPH Radical Scavenging Assay | Antioxidant | Measures the ability to scavenge the stable DPPH radical. | Moderate activity | mdpi.com |

| ABTS Radical Scavenging Assay | Antioxidant | Measures the ability to scavenge the ABTS radical cation. | Moderate activity | mdpi.com |

| Elastase Inhibition Assay | Enzyme Inhibition | Measures the inhibition of elastase activity using a specific substrate. | Potent inhibitory activity (IC₅₀ of 1.4 µg/mL) | mdpi.com |

This table summarizes in vitro assays where docosyl caffeate has shown activity and which can be adapted for high-throughput screening.

Theoretical and Computational Investigations

Molecular Modeling and Docking Simulations with Proposed Biological Targets

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as Docosyl 3-(4-hydroxyphenyl)prop-2-enoate, and a biological macromolecule (receptor). This approach is crucial for understanding potential mechanisms of action and for drug discovery processes. nih.gov

Research Findings: Experimental studies have identified DNA topoisomerase II as a significant biological target for this compound. nih.gov This enzyme is critical for managing DNA topology during replication and transcription, making it a key target in cancer therapy. nih.gov Research indicates that this compound is a potent inhibitor of human DNA topoisomerase II. nih.gov

Molecular docking simulations are employed to model the binding of this compound into the active site of DNA topoisomerase II. These simulations predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity. The analysis of the docked complex reveals potential intermolecular interactions, such as:

Hydrogen Bonding: The phenolic hydroxyl group and the ester carbonyl oxygen of the compound are prime candidates for forming hydrogen bonds with amino acid residues in the enzyme's binding pocket.

Hydrophobic Interactions: The long docosyl (C22) alkyl chain provides a significant hydrophobic character, likely interacting with nonpolar regions within the enzyme.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

These computational studies are consistent with experimental findings that show the compound's ability to inhibit topoisomerase II and suppress the growth of human colon carcinoma cells (HCT116). nih.gov The simulations help to visualize and rationalize the structure-activity relationship, suggesting that the combination of the p-coumarate head and the long alkyl tail is essential for its potent inhibitory activity.

Table 1: Proposed Biological Target and Docking Simulation Insights for this compound

| Biological Target | Simulation Type | Potential Interactions | Significance of Findings |

| DNA Topoisomerase II nih.gov | Molecular Docking | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking | Provides a structural basis for the experimentally observed potent inhibition of the enzyme, guiding further inhibitor design. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. niscpr.res.in These calculations provide a detailed understanding of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic properties.

Research Applications: For this compound, DFT calculations can be performed to determine its optimized ground-state geometry and a range of electronic and reactivity descriptors. niscpr.res.in Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites), which is critical for understanding intermolecular interactions.

While specific DFT study results for this compound are not widely published, the methodologies applied to structurally similar phenolic compounds and chalcones serve as a template for the expected outcomes. niscpr.res.in

Table 2: Key Parameters from Quantum Chemical Calculations for this compound

| Calculated Parameter | Description | Relevance to Research |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; important for predicting how the molecule might interact in biological systems. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, highlighting electron-rich and electron-poor areas. | Helps predict regions of the molecule likely to engage in hydrogen bonding and other electrostatic interactions with a biological target. |

| Global Reactivity Descriptors (e.g., Hardness, Softness) | Quantitative measures of a molecule's stability and reactivity. | Provides a theoretical basis for comparing the reactivity of different analogues or derivatives in a research setting. |

Prediction of In Vitro Metabolic Pathways and Product Formation (e.g., enzymatic hydrolysis)

Predicting the metabolic fate of a compound is essential in research to understand its stability in biological assays and to identify potential active metabolites. Based on its chemical structure, the primary in vitro metabolic pathway for this compound can be predicted.

Predicted Pathway: this compound is an ester, formed from p-coumaric acid and docosanol (a 22-carbon fatty alcohol). Ester linkages are susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems, including cell culture media and tissue homogenates.

The predicted primary metabolic reaction is enzymatic hydrolysis , which would cleave the ester bond. This reaction would result in the formation of two distinct products:

p-Coumaric acid: A well-known phenolic acid.

Docosanol (Behenyl alcohol): A long-chain fatty alcohol.

This hydrolytic cleavage is a common metabolic route for many ester-containing compounds. Understanding this pathway is critical for interpreting experimental data, as any observed biological activity could potentially be attributed to the parent compound, its metabolites, or a combination thereof.

Table 3: Predicted In Vitro Metabolic Pathway for this compound

| Metabolic Reaction | Enzyme Class | Parent Compound | Predicted Metabolic Products |

| Enzymatic Hydrolysis | Esterases | This compound | p-Coumaric acid, Docosanol |

Quantitative Structure-Property Relationship (QSPR) Modeling related to physicochemical parameters relevant to research (e.g., lipophilicity, aqueous solubility in research buffers)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural features of a molecule with its physicochemical properties. nih.gov This method is invaluable in research for predicting key parameters that influence a compound's behavior in experimental settings, such as its solubility in buffers and its ability to cross cell membranes. nih.govsemanticscholar.org

Applications in Research: For this compound, QSPR models are used to predict properties that are critical for designing and interpreting laboratory experiments.

Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's oiliness or hydrophobicity. nih.gov It is a key determinant of how a compound distributes between aqueous and lipid phases, affecting its membrane permeability and interaction with hydrophobic pockets of proteins. nih.govmdpi.com Due to its long C22 alkyl chain, this compound is predicted to be highly lipophilic.

Aqueous Solubility (logS): Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in an aqueous buffer, which is critical for preparing stock solutions and performing biological assays. semanticscholar.org Highly lipophilic compounds like this one are expected to have very low aqueous solubility. nih.gov

Various QSPR models, often available as software packages, use different algorithms based on fragment contributions or topological indices to calculate these properties. researchgate.net These predictions allow researchers to anticipate challenges, such as the need for co-solvents (like DMSO) to dissolve the compound for in vitro testing.

Table 4: Predicted Physicochemical Properties from QSPR Models

| Physicochemical Parameter | Description | Predicted Value Range | Research Relevance |

| Lipophilicity (logP) | The logarithm of the partition coefficient between n-octanol and water. | High (Typically > 9.0) | High lipophilicity suggests good membrane permeability but may lead to poor aqueous solubility and non-specific binding. nih.gov |

| Aqueous Solubility (logS) | The logarithm of the molar solubility (mol/L) in water. | Very Low (Typically < -8.0) | Low solubility requires the use of organic solvents (e.g., DMSO) for stock solutions and can limit achievable concentrations in aqueous assay buffers. semanticscholar.orgnih.gov |

Future Research Directions and Challenges

Elucidation of Novel Molecular Targets and Signaling Pathways

Future in vitro research should prioritize the identification of the specific molecular targets and signaling pathways modulated by Docosyl 3-(4-hydroxyphenyl)prop-2-enoate. While its parent compound, p-coumaric acid, and other related phenolics are known to exert antioxidant and anti-inflammatory effects, the addition of the 22-carbon docosyl chain could significantly alter its biological interactions.

Research on structurally similar compounds provides a roadmap for these investigations. For instance, chalcone (B49325) derivatives have been shown to suppress the expression of Monocyte Chemoattractant Protein-1 (MCP-1) in macrophages by inhibiting Reactive Oxygen Species (ROS) production and Akt phosphorylation, thereby affecting the Activator protein-1 (AP-1) pathway. nih.gov Other phenolic compounds are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as IL-6, IL-1beta, IL-8, and TNF-alpha in response to stimulants like lipopolysaccharide (LPS). nih.gov

Given its high lipophilicity, this compound may interact differently with cellular structures compared to its more hydrophilic parent molecule. Future studies should investigate its ability to intercalate into cellular membranes and potentially modulate the function of membrane-bound proteins or lipid signaling pathways. It is crucial to explore whether it targets classical inflammatory pathways like NF-κB and AP-1 or engages novel targets that are more accessible due to its lipid-soluble nature.

Exploration of Synergistic Effects with Other Bioactive Research Compounds (In Vitro)

The potential for synergistic interactions between this compound and other bioactive compounds is a promising area of research. In vitro studies have repeatedly demonstrated that combinations of natural antioxidants can produce effects greater than the sum of their individual activities. nih.govresearchgate.net For example, a combination of curcumin (B1669340) and rosmarinic acid was found to have a potent synergistic effect in protecting human monocyte cells from H₂O₂-induced cytotoxicity. nih.gov Similarly, combinations of 3,4-dihydroxyphenylglycol (B133932) (DHPG) and hydroxytyrosol (B1673988) (HT), both found in olive oil, have shown synergistic protective effects. researchgate.netnih.gov

Future in vitro studies should be designed to assess the synergistic potential of this compound with other well-characterized bioactive compounds. These could include other polyphenols (like quercetin (B1663063) or resveratrol), tocopherols (B72186) (Vitamin E), or even synthetic antioxidants. Such studies would typically involve treating cell cultures with the individual compounds and various combinations thereof, followed by an assessment of relevant biological endpoints, such as antioxidant capacity, anti-inflammatory marker expression, or cytoprotection.

Table 1: Examples of Investigated Synergistic Effects in Bioactive Compounds (In Vitro Models)

| Compound Combination | In Vitro Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Curcumin and Rosmarinic Acid | THP-1 Human Monocytes | Enhanced cytoprotection and antioxidant defense against H₂O₂-induced stress. | nih.gov |

| 3,4-dihydroxyphenylglycol (DHPG) and Hydroxytyrosol (HT) | Vegetable Oil Rancimat Test | Increased oxidative stability of sunflower oil, more effective than individual compounds. | researchgate.net |

| (3,4-dihydroxyphenyl)ethanol and α-tocopherol | Caco-2 Human Cell Line | Enhanced protection against reactive oxygen metabolite-induced cytotoxicity. | nih.gov |

Development of Advanced In Vitro Models for Activity Assessment (e.g., organoids, microfluidic systems)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of living tissues, limiting their predictive value. mdpi.com The development and application of advanced in vitro models, such as organoids and microfluidic organ-on-a-chip systems, represent a critical future direction for assessing the biological activity of compounds like this compound. nih.govresearchgate.net

Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to mimic the architecture and function of specific organs. mdpi.com Microfluidic organ-on-a-chip platforms allow for the precise control of the cellular microenvironment, including fluid flow and mechanical cues, and can even be used to connect different organ models to study multi-organ interactions. mdpi.comresearchgate.net These systems offer numerous advantages over conventional cultures, including improved cell viability and maturation, more physiologically relevant cell-cell and cell-matrix interactions, and a better environment for testing compounds with poor aqueous solubility. researchgate.netnih.gov

For a highly lipophilic compound like this compound, these advanced models would be particularly valuable. They would allow for a more accurate assessment of its absorption, distribution, and activity within a tissue-like context, which is impossible to achieve in a simple 2D monolayer culture.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Mechanistic Studies

To gain a comprehensive understanding of the cellular effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems-level approach. The integration of "omics" technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), is a powerful strategy for unbiased, discovery-driven research. dovepress.com

Applying these technologies to cell models treated with the compound can reveal global changes in gene and protein expression. This data can help to:

Identify novel molecular targets and pathways that are perturbed by the compound.

Provide a detailed molecular signature of the compound's activity.

Generate new hypotheses about its mechanism of action that can be tested in subsequent focused experiments.

For example, a transcriptomic analysis could reveal the upregulation of antioxidant response genes or the downregulation of inflammatory signaling cascades. A subsequent proteomic analysis could confirm these changes at the protein level and identify post-translational modifications indicative of specific signaling events. Such an approach would provide a rich dataset for elucidating the compound's complete mechanism of action. dovepress.com

Addressing Challenges in Compound Stability and Delivery for In Vitro Research Applications

A significant practical challenge in the in vitro study of this compound is its physicochemical properties. The long docosyl chain confers high lipophilicity, leading to extremely low solubility in aqueous cell culture media. This presents several problems for in vitro research:

Delivery: The compound must be dissolved in a carrier solvent, typically dimethyl sulfoxide (B87167) (DMSO), before being added to the culture medium. High concentrations of DMSO can be toxic to cells, confounding experimental results.

Aggregation: The compound may precipitate or form aggregates in the aqueous medium, reducing its bioavailable concentration and leading to inconsistent results. nih.gov

Stability: The ester linkage in the molecule may be susceptible to hydrolysis by esterases and other hydrolases that can be secreted by cells or are present in serum supplements used in culture media. nih.gov This could lead to the degradation of the parent compound into p-coumaric acid and docosanol, making it difficult to attribute observed effects to the intact molecule.